
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a dihydrodiol form of benzo(e)pyrene, which is known for its presence in various environmental pollutants, including tobacco smoke and grilled foods. This compound is of significant interest due to its potential mutagenic and carcinogenic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- typically involves the catalytic hydrogenation of benzo(e)pyrene. This process can be carried out using palladium or platinum catalysts under controlled conditions of temperature and pressure. The reaction is followed by dihydroxylation using osmium tetroxide or similar reagents to introduce the diol functionality .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale manufacturing. similar methods involving catalytic hydrogenation and dihydroxylation can be scaled up with appropriate modifications to reaction conditions and equipment .
Análisis De Reacciones Químicas
Types of Reactions
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its aromaticity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, hydrogenated compounds, and substituted benzo(e)pyrene derivatives .
Aplicaciones Científicas De Investigación
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- is used extensively in scientific research due to its mutagenic and carcinogenic properties. It serves as a model compound for studying the metabolic pathways of PAHs in biological systems. Researchers use this compound to investigate the mechanisms of DNA damage and repair, as well as the development of cancer. Additionally, it is used in environmental studies to understand the impact of PAHs on ecosystems .
Mecanismo De Acción
The compound exerts its effects primarily through the formation of reactive metabolites that can bind to DNA, leading to mutations. The metabolic activation involves cytochrome P450 enzymes, which convert the compound into diol epoxides. These reactive intermediates can form adducts with DNA, disrupting normal cellular processes and potentially leading to carcinogenesis .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene-7,8-diol, 9,10-dihydro-: Another dihydrodiol derivative of benzo(a)pyrene with similar mutagenic properties.
Benzo(a)pyrene-4,5-epoxide: An epoxide derivative known for its high mutagenicity.
6-Methylbenzo(a)pyrene: A methylated derivative with distinct metabolic pathways.
Uniqueness
Benzo(e)pyrene-9,10-diol, 9,10-dihydro-, trans-(±)- is unique due to its specific dihydrodiol structure, which influences its reactivity and metabolic pathways. Its trans configuration also affects its interaction with biological molecules, making it a valuable compound for studying the detailed mechanisms of PAH-induced mutagenesis and carcinogenesis.
Propiedades
Número CAS |
74634-55-2 |
|---|---|
Fórmula molecular |
C20H14O2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
(9S,10S)-9,10-dihydrobenzo[e]pyrene-9,10-diol |
InChI |
InChI=1S/C20H14O2/c21-16-10-9-14-13-5-1-3-11-7-8-12-4-2-6-15(18(12)17(11)13)19(14)20(16)22/h1-10,16,20-22H/t16-,20+/m0/s1 |
Clave InChI |
XECJFZBDCQJWTA-OXJNMPFZSA-N |
SMILES isomérico |
C1=CC2=C3C(=C1)C4=C([C@@H]([C@H](C=C4)O)O)C5=CC=CC(=C53)C=C2 |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C(C(C(C=C4)O)O)C5=CC=CC(=C53)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)

![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
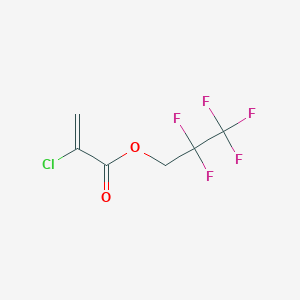
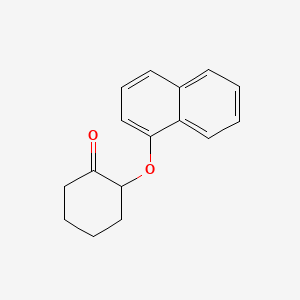

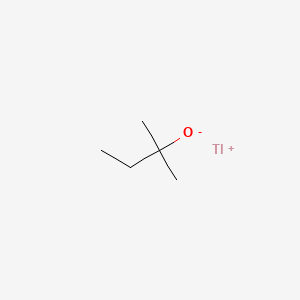

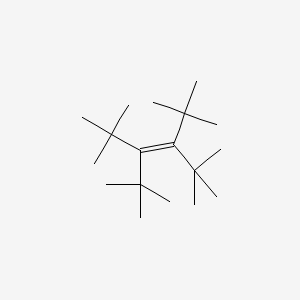
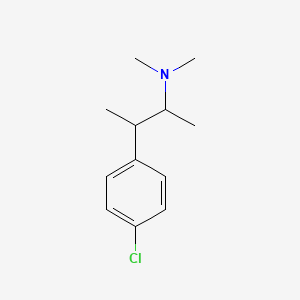

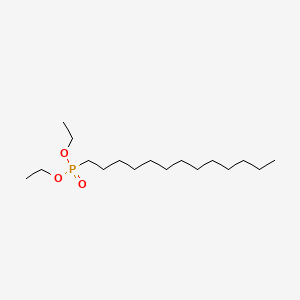
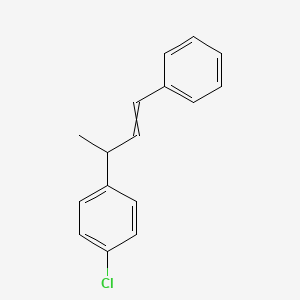
![3-Benzyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14441507.png)
